1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Description
Properties
IUPAC Name |
1-(cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-15(10-18-14-4-2-1-3-5-14)11-22-16-8-6-13(7-9-16)17-20-19-12-23-17/h6-9,12,14-15,18,21H,1-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGJJHDSDWGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=CC=C(C=C2)C3=NN=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol typically involves multiple steps:
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the phenoxy group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the aromatic ring.
Formation of the propanol backbone: The propanol backbone can be constructed through the reaction of an epoxide with an amine, leading to the formation of the desired beta-amino alcohol.
Cyclohexylamino group introduction:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the propanol backbone are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.
Scientific Research Applications
Chemical Properties and Structure
This compound, with the molecular formula , features a cyclohexylamino group linked to a phenoxy moiety that is further substituted with a 1,3,4-oxadiazole ring. The oxadiazole unit is known for its biological activity, making this compound a subject of interest for drug development and other applications.
Antitumor Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole structure exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of β-carboline containing oxadiazole rings have demonstrated growth inhibition effects against human cancer cell lines, suggesting that 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol may also possess similar antitumor capabilities .
Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Compounds like 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol can serve as monomers or additives in the synthesis of advanced materials with improved performance characteristics .
Case Study 1: Antitumor Evaluation
A study focused on synthesizing various Mannich bases derived from oxadiazole-containing compounds showed promising results in enhancing antitumor activity. The introduction of different alkylamino groups was evaluated for their effects on biological activity. While specific data on 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol was not highlighted, the overall findings support the potential for such compounds in cancer therapy .
Case Study 2: Antimicrobial Screening
In vitro studies assessing the antimicrobial efficacy of oxadiazole derivatives indicated that certain substitutions could enhance activity against specific pathogens. The lack of activity in some derivatives suggests that structural modifications could be crucial for developing effective antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP production and subsequent downstream signaling events.
Comparison with Similar Compounds
Compound A : Nesapidil (1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol)
- Key Differences: Replaces the cyclohexylamino group with a 4-(2-methoxyphenyl)piperazine moiety. Features a 5-methyl-substituted oxadiazole ring instead of an unsubstituted oxadiazole.
- Properties: Molecular weight: 424.49 g/mol; LogP: 2.62 (indicative of moderate lipophilicity) . Reported applications: Nesapidil is studied for its vasodilatory and antiarrhythmic effects, likely due to adrenoceptor modulation .
Compound B : 1-(Cyclohexylamino)-3-(naphthyloxy)-2-propanol (CAS 73070-87-8)
- Key Differences: Substitutes the oxadiazole-phenoxy group with a naphthyloxy group.
Compound C : 1-(tert-Butylamino)-3-[4-(cyclopropylmethoxy)phenoxy]propan-2-ol Hydrochloride
- Key Differences: Replaces cyclohexylamino with tert-butylamino and oxadiazole-phenoxy with cyclopropylmethoxy-phenoxy.
- Properties :
Physicochemical Properties Comparison
Notes:
- The oxadiazole ring in the target compound and Nesapidil increases polarity compared to naphthyl or cyclopropylmethoxy substituents .
- The cyclohexylamino group may reduce aqueous solubility compared to piperazine (Nesapidil) but improve CNS penetration .
Limitations and Knowledge Gaps
- Specific data on the target compound’s synthesis, bioactivity, and toxicity are absent in the provided evidence.
- Comparisons rely on extrapolation from structural analogs, necessitating further experimental validation.
Biological Activity
1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol, a compound featuring a cyclohexylamino group and an oxadiazole moiety, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol is with a molecular weight of approximately 285.39 g/mol. Its structure includes a cyclohexyl group linked to an amino group, which is further connected to a propanol chain that bears a phenoxy group substituted with an oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O |
| Molecular Weight | 285.39 g/mol |
| CAS Number | 756490-83-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole ring is known for its ability to modulate enzyme activities and receptor interactions:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity : The oxadiazole derivatives have been associated with antimicrobial properties against various pathogens. The presence of the phenoxy group may enhance the lipophilicity and cell membrane penetration of the compound .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Antifungal Activity : A study on oxadiazole derivatives indicated significant antifungal activity against Candida species, suggesting that similar compounds could be effective in treating fungal infections .
- Antitumor Properties : Research has demonstrated that certain oxadiazole derivatives possess antitumor activity by inhibiting specific cancer cell lines. The structural modifications in compounds like 1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol may enhance these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
